2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
Description
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a 1-methylimidazole core substituted at position 5 with a 4-chlorophenyl group. A sulfanyl (–S–) linker at position 2 connects the imidazole ring to an acetamide moiety, which is further bonded to a 3,4-difluorophenyl group. This structural architecture confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .
Key structural attributes include:
- 1-Methylimidazole core: Enhances metabolic stability by reducing oxidative degradation at the imidazole ring .
- 3,4-Difluorophenyl group: Fluorine atoms enhance bioavailability and metabolic stability via reduced cytochrome P450-mediated metabolism .
- Sulfanyl linker: Provides flexibility and moderate polarity, balancing solubility and binding affinity .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3OS/c1-24-16(11-2-4-12(19)5-3-11)9-22-18(24)26-10-17(25)23-13-6-7-14(20)15(21)8-13/h2-9H,10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTGSBSIAHNDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 4-chlorophenylhydrazine with glyoxal in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group is introduced to the im
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H20ClN3OS
- Molecular Weight : 385.91 g/mol
- LogP : 5.1976 (indicating lipophilicity)
- Polar Surface Area : 34.025 Ų
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, primarily focusing on its antiviral , antibacterial , and anticancer properties.
Antiviral Activity
Research indicates that imidazole derivatives exhibit antiviral properties. For instance, compounds similar to the target compound have shown significant inhibition against viruses such as Tobacco Mosaic Virus (TMV).
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
The compound's structural features contribute to its interaction with viral proteins, enhancing its efficacy against viral replication pathways .
Antibacterial Activity
The antibacterial potential of the compound has also been evaluated against various bacterial strains. Studies have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 18 |
| Escherichia coli | 10 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
Anticancer Activity
The anticancer properties of imidazole derivatives have been widely studied, with particular emphasis on their ability to inhibit tumor growth and induce apoptosis in cancer cells. The target compound has shown promise in preliminary studies by disrupting cellular pathways involved in cancer proliferation.
The biological activity of the compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby influencing cell growth and replication.
- Receptor Binding : Its structure allows for binding to various receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.
Case Studies
- Antiviral Study : A study conducted on similar imidazole derivatives reported a significant reduction in viral load in infected plant tissues, indicating potential agricultural applications alongside human health benefits.
- Antibacterial Screening : In vitro tests revealed that the compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria, highlighting its therapeutic potential in overcoming antibiotic resistance.
- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways, suggesting a mechanism for its anticancer effects.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Differences : Lacks the 1-methyl group on the imidazole and uses a 4-chlorophenyl acetamide instead of 3,4-difluorophenyl.
- Impact: The absence of the methyl group may reduce metabolic stability, while the 4-chlorophenyl group increases molecular weight (494.55 g/mol vs.
2-[5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl-N-(3,5-dichlorophenyl)acetamide
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Differences : Replaces imidazole with a thiadiazole ring and incorporates a 4-fluorophenyl group.
- Impact : Thiadiazole’s higher aromaticity and dual sulfur atoms may enhance redox activity but reduce conformational flexibility compared to imidazole .
Heterocyclic Core Modifications
N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
- Differences : Features a dihydroimidazole ring and a sulfonyl (–SO2–) linker instead of sulfanyl.
- The dihydroimidazole core introduces partial saturation, altering ring planarity and conformational dynamics .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Derivatives
- Differences : Pyrazol-4-yl core replaces imidazole, with a ketone group at position 3.
- Dihydro-pyrazole derivatives exhibit conformational flexibility, affecting dimerization and crystal packing .
Pharmacokinetic and Physicochemical Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for imidazole-thioacetamides, as seen in related compounds (e.g., coupling via carbodiimide-mediated amidation) .
- Crystallographic Data : Analogues like those in exhibit variable dihedral angles (44.5°–77.5°) between aromatic rings, influencing dimerization and solubility. The target compound’s 3,4-difluorophenyl group may promote tighter packing via C–F⋯H interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
